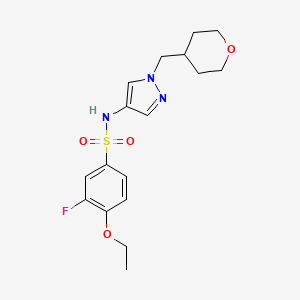![molecular formula C19H24N2O2 B2985774 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine CAS No. 523980-01-0](/img/structure/B2985774.png)
1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine” is a chemical compound with the molecular formula C18H22N2O2 . It is a yellow to brown solid at room temperature . The compound has a molecular weight of 298.38 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring substituted with a 4-(benzyloxy)-3-methoxyphenyl group . The InChI code for the compound is 1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid with a molecular weight of 298.38 . It has a density of 1.1±0.1 g/cm3, a boiling point of 482.3±45.0 °C at 760 mmHg, and a flash point of 245.5±28.7 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Metabolism and Bioactivation
Kawashima, Satomi, and Awata (1991) investigated the metabolism of a closely related compound, KB-2796, in rats, highlighting the compound's biotransformation pathways, including O-demethylation, N-dealkylation, and hydroxylation. These metabolic processes are crucial for understanding the drug's pharmacokinetics and potential therapeutic applications (Kawashima, Satomi, & Awata, 1991).
Cardiotropic Activity
Mokrov et al. (2019) synthesized a group of new compounds, including 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, and evaluated their cardiotropic activity. They found that certain derivatives showed significant antiarrhythmic activity, highlighting their potential in developing new treatments for arrhythmia (Mokrov et al., 2019).
Antimicrobial and Antioxidant Properties
Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including those derived from piperazine, demonstrating the potential of piperazine derivatives in combating microbial infections (Bektaş et al., 2007).
Quantitative Structure-Activity Relationship (QSAR) Analysis
Slavov et al. (2004) conducted a QSAR analysis of trimetazidine derivatives, including those related to 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine, to understand the relationship between molecular structure and binding affinity. This research provides insights into designing more effective drugs with specific target receptor affinity (Slavov et al., 2004).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-19-13-17(14-21-11-9-20-10-12-21)7-8-18(19)23-15-16-5-3-2-4-6-16/h2-8,13,20H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXXTNMWSZPWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

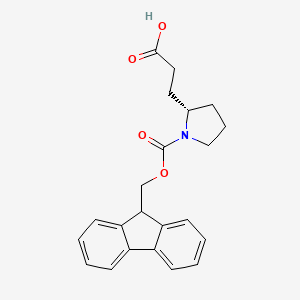

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)
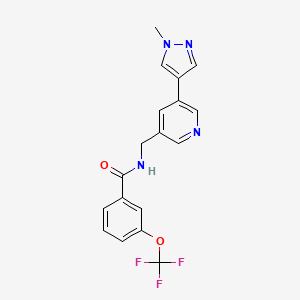

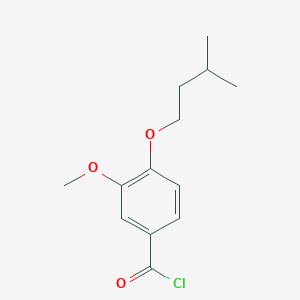
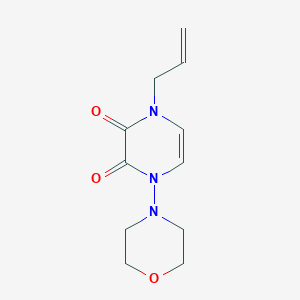
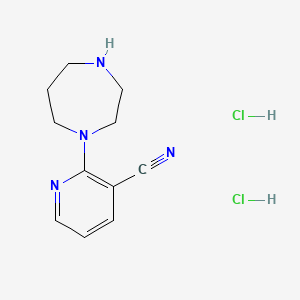
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

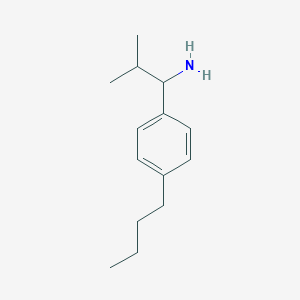
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
